Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methylbenzaldehyde with methylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the ester, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Scientific Research Applications
Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its action are still under investigation, but it is believed to influence neurotransmitter systems .
Comparison with Similar Compounds
Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride: This compound has a similar structure but differs in the position of the fluorine and methyl groups on the phenyl ring.
Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride: Another similar compound with a different substitution pattern on the phenyl ring.
Methyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: This compound lacks the fluorine atom, making it less polar and potentially altering its biological activity.
Properties
IUPAC Name |
methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWOKMPWSATUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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